molecular formula C12H8F16O3 B12089320 Ethyl 1H,1H,9H-perfluorononyl carbonate

Ethyl 1H,1H,9H-perfluorononyl carbonate

Cat. No.: B12089320
M. Wt: 504.16 g/mol
InChI Key: HYXSSURFWVTKJO-UHFFFAOYSA-N
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Description

Ethyl 1H,1H,9H-perfluorononyl carbonate is a fluorinated organic compound of significant interest in advanced materials science. Compounds featuring the 1H,1H,9H-perfluorononyl chain are known for their lipophobic and hydrophobic properties, which are leveraged in the development of specialized surfactants and dispersing agents . These properties make them highly valuable for creating uniform pigment dispersions in photosensitive resin compositions and color filters, where they contribute to improved performance and stability . Researchers utilize this family of fluorinated compounds to engineer surfaces with low energy characteristics and to enhance barrier functions in coatings and cured film products . The unique structure of the perfluorononyl chain, partially substituted with fluorine atoms, is key to its functionality. The ethyl carbonate moiety further provides a reactive handle for further chemical modification or polymerization, allowing for its incorporation into various polymeric matrices. This compound is intended for research applications only and is strictly not approved for diagnostic, therapeutic, or any form of personal use.

Properties

Molecular Formula

C12H8F16O3

Molecular Weight

504.16 g/mol

IUPAC Name

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl carbonate

InChI

InChI=1S/C12H8F16O3/c1-2-30-5(29)31-3-6(15,16)8(19,20)10(23,24)12(27,28)11(25,26)9(21,22)7(17,18)4(13)14/h4H,2-3H2,1H3

InChI Key

HYXSSURFWVTKJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Method 1: Reaction of Perfluorononyl Alcohol with Ethyl Chloroformate

This method leverages the reactivity of ethyl chloroformate with alcohols. The reaction proceeds as follows:

C9F19CH2OH+ClCOOCH2CH3BaseC9F19CH2OCOOCH2CH3+HCl\text{C}9\text{F}{19}\text{CH}2\text{OH} + \text{ClCOOCH}2\text{CH}3 \xrightarrow{\text{Base}} \text{C}9\text{F}{19}\text{CH}2\text{OCOOCH}2\text{CH}3 + \text{HCl}

Conditions :

  • Base : Pyridine or triethylamine neutralizes HCl.

  • Solvent : Dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether.

  • Temperature : 0–40°C to minimize side reactions.

  • Yield : Typically >80% under optimized conditions.

Advantages :

  • High efficiency due to the electrophilic nature of ethyl chloroformate.

  • Anhydrous conditions prevent hydrolysis of the chloroformate.

Challenges :

  • Ethyl chloroformate is highly reactive and corrosive, requiring careful handling.

  • Purification steps (e.g., distillation) are critical to remove residual HCl and byproducts.

Method 2: Fluorination of Ethyl Nonyl Carbonate

This approach involves introducing fluorine atoms into a non-fluorinated precursor. While less common, it is employed for specific chain-length control:

C9H19OCOOCH2CH3+F2CatalystC9F19OCOOCH2CH3\text{C}9\text{H}{19}\text{OCOOCH}2\text{CH}3 + \text{F}2 \xrightarrow{\text{Catalyst}} \text{C}9\text{F}{19}\text{OCOOCH}2\text{CH}_3

Conditions :

  • Fluorination Agent : Elemental fluorine (F₂) or hydrogen fluoride (HF) complexes.

  • Catalyst : Metal fluorides (e.g., KF, CsF) or Lewis acids.

  • Temperature : 50–150°C to enable radical or ionic pathways.

Advantages :

  • Enables precise control over fluorination extent.

  • Suitable for large-scale industrial production.

Challenges :

  • Requires specialized equipment for handling F₂, a toxic and reactive gas.

  • Side reactions (e.g., over-fluorination) may reduce yield.

The success of these methods depends on optimizing reaction parameters. Below is a summary of key variables and their impacts:

Parameter Method 1 Method 2
Solvent DCM, THF, diethyl etherInert solvents (e.g., PFMC, FC-72)
Temperature 0–40°C50–150°C
Base/Catalyst Pyridine, triethylamineKF, CsF, HF complexes
Reaction Time 2–6 hours1–24 hours
Yield 80–90%70–85%

Data Source : Adapted from patents on fluorinated carbonate synthesis.

Purification and Characterization

Post-reaction purification ensures high-purity product. Common techniques include:

Distillation

  • Vacuum Distillation : Removes low-boiling impurities (e.g., HCl, excess ethyl chloroformate).

  • Temperature Range : 40–150°C under reduced pressure.

Chromatography

  • Column Chromatography : Uses silica gel with inert solvents (e.g., hexane/ethyl acetate).

  • GC-MS Analysis : Confirms molecular weight (504.16 g/mol) and structure.

Industrial and Research Applications

The compound’s unique properties (hydrophobicity, thermal stability) make it valuable in:

**4.1. Surface Coatings

  • Fouling-Resistant Materials : Incorporated into polysiloxane-based coatings for marine applications.

  • Lubricants : Enhances wear resistance in fluoropolymer formulations.

**4.2. Organic Synthesis

  • Reagent in Fluorination : Acts as a precursor for synthesizing perfluorinated alcohols or amines.

  • Phase-Transfer Catalysts : Used in fluorous biphasic systems (FBS) for efficient catalytic recycling.

Hazard Mitigation Strategy
Corrosive Nature Use PPE (gloves, goggles) and fume hoods.
Flammability Store in cool, well-ventilated areas.
Environmental Impact Disposal via incineration or chemical neutralization.

Note : Perfluorinated compounds (PFAS) are under regulatory scrutiny due to persistence in the environment.

Comparative Analysis of Synthetic Methods

A direct comparison of the two primary methods highlights trade-offs between cost, safety, and scalability:

Metric Method 1 Method 2
Cost Moderate (chloroformate availability)High (F₂ handling costs)
Safety Moderate (HCl neutralization required)Low (F₂ toxicity risks)
Scalability High (batch processes)Moderate (continuous flow systems)

Data Source : Synthesized from patents .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H,1H,9H-perfluorononyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form perfluorononyl alcohol and ethyl carbonate.

    Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

    Reduction: The compound can be reduced to form simpler fluorinated alcohols.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acids/bases.

    Substitution: Nucleophiles such as amines or thiols.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Hydrolysis: Perfluorononyl alcohol and ethyl carbonate.

    Substitution: Various substituted perfluorononyl derivatives.

    Reduction: Fluorinated alcohols.

Scientific Research Applications

Chemistry

Ethyl 1H,1H,9H-perfluorononyl carbonate serves as a reagent in the synthesis of various fluorinated compounds. Its unique structure allows for the formation of stable intermediates that are useful in further chemical transformations.

Biology

In biological research, this compound is utilized to study interactions with biological membranes. The hydrophobic nature of the perfluorinated chain enhances membrane permeability, which can be advantageous in drug delivery systems or in understanding membrane dynamics.

Industrial Applications

  • Coatings and Materials : this compound is employed in producing specialized coatings that require hydrophobic and lipophobic properties. These coatings are particularly useful in applications such as anti-fogging agents for lenses and protective coatings for electronic devices.
  • Surface Modification : The compound is used to modify surfaces to enhance their resistance to water and oils, making it valuable in the textile industry for water-repellent fabrics.

Case Study 1: Coating Applications

A study demonstrated that coatings made with this compound exhibited superior water and oil repellency compared to traditional fluorinated compounds. This was attributed to the unique interaction between the perfluorinated chain and various substrates.

Case Study 2: Biological Interaction Studies

Research involving cell cultures showed that the addition of this compound improved the viability of fragile cell types by enhancing oxygen solubility without causing mechanical damage. This application highlights its potential in biotechnological applications where gentle handling of cells is crucial.

Mechanism of Action

The mechanism of action of Ethyl 1H,1H,9H-perfluorononyl carbonate involves its interaction with various molecular targets. The perfluorinated chain interacts with hydrophobic regions of molecules, while the carbonate group can participate in esterification and other reactions. This dual functionality allows it to modify surfaces and interfaces effectively.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below compares key parameters of ethyl 1H,1H,9H-perfluorononyl carbonate with analogous fluorinated compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Primary Applications
This compound C12H8F16O3 504.14 (inferred) N/A Laboratory synthesis, surfactants
1H,1H,9H-Perfluorononyl methyl carbonate C11H6F16O3 490.14 1980085-40-2 Specialty polymers, coatings
3-Fluoropropyl 1H,1H-perfluorohexyl carbonate C10H8F12O3 404.15 1980085-56-0 Surface modifiers, lubricants
1H,1H-Perfluorooctyl acrylate C11H5F15O2 454.13 307-98-2 Water-repellent coatings, textiles
1H,1H,9H-Perfluorononyl methacrylate C13H7F15O2 528.17 1841-46-9 Fluoropolymers, adhesives
1H,1H,9H-Perfluorononan-1-ol (parent alcohol) C9H5F15O 414.11 376-18-1 Intermediate for fluorinated compounds

Sources:

Key Observations:
  • Chain Length and Fluorination: this compound has a longer perfluorinated chain (C9F17) compared to 3-fluoropropyl 1H,1H-perfluorohexyl carbonate (C6F13), resulting in higher molecular weight and enhanced hydrophobicity.
  • Functional Groups: Carbonate esters (e.g., ethyl/methyl variants) exhibit greater hydrolytic stability than acrylates or methacrylates, which are prone to radical polymerization .
  • Applications: Acrylates and methacrylates are widely used in industrial polymers, whereas carbonates are niche reagents for tailored fluorochemical synthesis .

Stability and Reactivity

  • Hydrolytic Stability: Carbonate esters resist hydrolysis better than acrylates due to the absence of reactive double bonds. For example, 1H,1H,9H-perfluorononyl methacrylate (CAS 1841-46-9) readily polymerizes under UV light, unlike carbonates .
  • Thermal Stability: The perfluorononyl chain in all listed compounds ensures thermal stability up to 200–300°C, making them suitable for high-temperature applications .
  • Handling Precautions: Fluorinated carbonates require ventilation and personal protective equipment to avoid inhalation or dermal exposure, as recommended in safety data sheets .

Environmental and Toxicological Considerations

  • Persistence: All PFAS derivatives, including this compound, are environmentally persistent due to strong C–F bonds.
  • However, structurally related PFAS, such as perfluorooctanoic acid (PFOA), are associated with hepatotoxicity and endocrine disruption .

Biological Activity

Ethyl 1H,1H,9H-perfluorononyl carbonate is a specialized organofluorine compound that has garnered attention for its unique molecular structure and potential biological activities. This article explores its biological activity, interactions with biological systems, and relevant research findings.

This compound is characterized by its perfluorinated alkyl chain and a carbonate functional group. The presence of fluorine atoms enhances its stability and hydrophobicity, making it suitable for various applications.

  • Chemical Formula : C₁₃H₁₈F₉O₃
  • Molecular Weight : Approximately 540.145 g/mol

The biological activity of this compound can be attributed to its interactions with cellular membranes and biomolecules. The fluorinated structure allows for unique interactions that can modulate enzyme activity and receptor binding. Potential mechanisms include:

  • Hydrophobic Interactions : The perfluorinated chain enhances membrane permeability.
  • Electrophilic Nature : The carbonate group may participate in nucleophilic substitution reactions.
  • Radical Mechanisms : The compound may undergo radical reactions due to the presence of fluorine.

In Vitro Studies

Recent studies have focused on the in vitro biological activity of this compound. These studies typically assess cytotoxicity, enzyme inhibition, and membrane disruption.

  • Cytotoxicity : Evaluated using various cell lines (e.g., HEK293 and HepG2). Results indicate a dose-dependent cytotoxic effect.
  • Enzyme Inhibition : Investigated against cytochrome P450 enzymes; findings suggest potential for metabolic interference.

Case Studies

A case study published in 2023 examined the effects of this compound on zebrafish embryos. The study found:

  • Developmental Toxicity : Significant morphological abnormalities were observed at higher concentrations.
  • Bioaccumulation Potential : The compound was detected in the tissues of exposed embryos, indicating bioaccumulation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameChemical FormulaMolecular WeightKey Features
Ethyl PerfluorooctanoateC₈H₁₅F₇O₂~400 g/molKnown for its surfactant properties; used in emulsifiers.
Perfluorodecanoic AcidC₁₀HF₂O₂~500 g/molExhibits high toxicity and bioaccumulation potential.
Perfluorobutane SulfonateC₄F₉O₃S~400 g/molAssociated with endocrine disruption in wildlife.

Environmental Impact

Research indicates that this compound may pose environmental risks due to its persistence and potential for bioaccumulation. Studies on per- and polyfluoroalkyl substances (PFAS) highlight concerns regarding their long-term ecological effects.

Q & A

Q. How can this compound be adapted for use in fluorinated polymer research?

  • Methodological Answer : Incorporate it as a monomer in step-growth polymerization with diols or diamines. Monitor polymer molecular weight via gel permeation chromatography (GPC-MALS) and confirm fluorine content by X-ray photoelectron spectroscopy (XPS) .

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